

# CAS number and molecular formula of Ethyl 1H-indazole-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 1H-indazole-3-carboxylate

Cat. No.: B1582951

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## An In-depth Technical Guide to Ethyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction and Core Chemical Identifiers

**Ethyl 1H-indazole-3-carboxylate** is a pivotal heterocyclic compound in the landscape of medicinal chemistry and organic synthesis.<sup>[1]</sup> Its indazole core, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, imparts unique physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in drug discovery and development.

The compound is systematically known as **ethyl 1H-indazole-3-carboxylate**.<sup>[3]</sup> For clarity and cross-referencing in research and procurement, its key identifiers are summarized in the table below.

Identifier	Value
CAS Number	4498-68-4
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	190.20 g/mol [3][4]
IUPAC Name	ethyl 1H-indazole-3-carboxylate[3]
Synonyms	1H-Indazole-3-carboxylic acid ethyl ester, 3-(Ethoxycarbonyl)-1H-indazole[1][5]
InChI	InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H,11,12)[3]
InChIKey	YLKPTYMNELPKOL-UHFFFAOYSA-N[6][7]
SMILES	CCOC(=O)C1=NNC2=CC=CC=C21[3][6]
Appearance	Light yellow crystalline powder[1]

## Synthesis and Mechanistic Insights

The synthesis of **Ethyl 1H-indazole-3-carboxylate** can be achieved through several routes. A common and effective laboratory-scale preparation involves the reaction of ethyl diazoacetate with benzyne, which is generated in situ. This method provides a high yield of the desired product.

## Experimental Protocol: Synthesis via Benzyne Intermediate

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

- Ethyl diazoacetate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- Cesium fluoride (CsF)

- Anhydrous acetonitrile ( $\text{CH}_3\text{CN}$ )
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel (for column chromatography)

#### Step-by-Step Methodology:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in anhydrous acetonitrile.
- **Benzyne Generation and Cycloaddition:** Add cesium fluoride to the solution. The fluoride ions will trigger the elimination of trimethylsilyl trifluoromethanesulfonate, generating the highly reactive benzyne intermediate. The benzyne then undergoes a [3+2] cycloaddition reaction with ethyl diazoacetate to form the indazole ring system. The reaction is typically stirred at room temperature for 24 hours.
- **Workup:** Quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$ . Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic extracts and dry them over anhydrous  $\text{MgSO}_4$ . Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude residue by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford pure **Ethyl 1H-indazole-3-carboxylate** as an off-white solid.<sup>[8]</sup>

#### Causality and Experimental Choices:

- **Anhydrous Conditions:** The use of anhydrous acetonitrile and a flame-dried flask is critical to prevent the premature quenching of the benzyne intermediate by water.

- **Inert Atmosphere:** An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
- **Cesium Fluoride:** CsF is an effective fluoride source for generating benzyne from the silyl triflate precursor.
- **Chromatographic Purification:** This step is essential to remove unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is often required for subsequent applications in drug synthesis.[\[1\]](#)

## Physicochemical and Spectroscopic Properties

The physicochemical properties of **Ethyl 1H-indazole-3-carboxylate** are crucial for its handling, formulation, and behavior in biological systems.

Property	Value
Melting Point	133-134 °C <a href="#">[8]</a>
Appearance	Light yellow crystalline powder <a href="#">[1]</a>
Purity	≥ 95% (HPLC) <a href="#">[1]</a>
Storage Conditions	Store at 0-8°C <a href="#">[1]</a>

### Spectroscopic Data:

- **<sup>1</sup>H NMR:** The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzene ring, the NH proton of the indazole ring, and the ethyl group of the ester.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For C<sub>10</sub>H<sub>11</sub>N<sub>2</sub>O<sub>2</sub> ([M+H]<sup>+</sup>), the calculated mass is 191.0815, with a found value of 191.0819.[\[8\]](#)

# Applications in Drug Development and Medicinal Chemistry

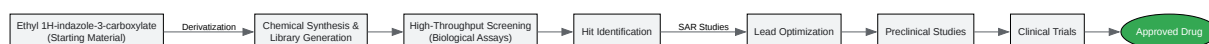
**Ethyl 1H-indazole-3-carboxylate** is a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[2]

## Key Therapeutic Areas:

- **Oncology:** The indazole core is present in numerous anti-cancer agents.[2] Derivatives of **Ethyl 1H-indazole-3-carboxylate** have been investigated as inhibitors of kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[2] For instance, N1-alkylated 1H-indazole-3-carboxamide derivatives have shown potential as anticancer agents.[2] More recently, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which play a role in tumor migration and invasion.[9]
- **Neurological Disorders:** This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]
- **Anti-inflammatory Agents:** The indazole structure is a key component of various anti-inflammatory drugs.[10] Research has shown that certain N1-substituted derivatives of **ethyl 1H-indazole-3-carboxylate** exhibit anti-arthritic effects in animal models.[10]
- **Antimicrobial and Other Activities:** The versatility of the indazole scaffold extends to the development of antibacterial, antifungal, and antiprotozoal agents.[2]

## Logical Workflow for Drug Discovery:

The use of **Ethyl 1H-indazole-3-carboxylate** in a typical drug discovery workflow can be visualized as follows:



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Caption: Drug Discovery Workflow from a Starting Material.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 1H-indazole-3-carboxylate**.

Hazard Identification:

- Causes skin irritation (H315).[11]
- Causes serious eye irritation (H319).[11]
- May cause respiratory irritation.[12][13]

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11] If dust is generated, use a dust respirator.[11]
- Engineering Controls: Work in a well-ventilated area, preferably in a fume hood. Ensure that eyewash stations and safety showers are readily accessible.[13]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
- Storage: Store in a cool, dark place in a tightly closed container, away from incompatible materials like oxidizing agents.[11]

First Aid Measures:

- Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical attention.[11]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12]

- Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[14]

## Conclusion

**Ethyl 1H-indazole-3-carboxylate** is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its robust synthesis, versatile reactivity, and the proven biological activity of its derivatives make it a valuable asset in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in research.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 1H-indazole-3-carboxylate | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indazole-3-carboxylate [oakwoodchemical.com]
- 5. scbt.com [scbt.com]
- 6. abacipharma.com [abacipharma.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [CAS number and molecular formula of Ethyl 1H-indazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582951#cas-number-and-molecular-formula-of-ethyl-1h-indazole-3-carboxylate]

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